2,4-D choline salt

Description

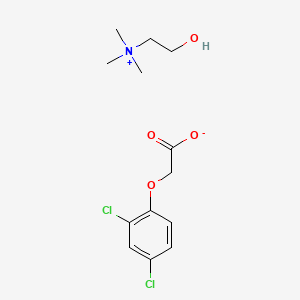

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)acetate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.C5H14NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-6(2,3)4-5-7/h1-3H,4H2,(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJISOJFVQITNG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872813 | |

| Record name | 2,4-D choline salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048373-72-3 | |

| Record name | 2,4-D choline salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048373723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D choline salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichlorophenoxy)acetate;2-hydroxyethyl(trimethyl)azanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D CHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WM4YOJ7U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-D Choline Salt for Research Applications

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-D choline salt, a compound of significant interest in agricultural and biological research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key processes and pathways.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide and a synthetic auxin, a class of plant growth regulators.[1] It is primarily used to control broadleaf weeds in a variety of agricultural and non-agricultural settings.[2][3] The choline salt of 2,4-D was developed to improve upon the properties of the parent acid and its other salt formulations, offering lower volatility and greater stability, which reduces the risk of off-target drift and environmental contamination.[4][5] 2,4-D choline is a quaternary ammonium salt formed from the reaction of 2,4-D with choline.[6] This guide details the necessary procedures to synthesize and characterize this compound for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-D and its choline salt is presented in Table 1.

| Property | 2,4-Dichlorophenoxyacetic Acid (2,4-D) | This compound |

| Molecular Formula | C₈H₆Cl₂O₃ | C₁₃H₁₉Cl₂NO₄ |

| Molecular Weight | 221.04 g/mol [7] | 324.20 g/mol [6] |

| Appearance | White to tan solid[7] | White crystalline solid (pure), liquid (formulated)[1] |

| Melting Point | 138-140 °C | Not readily available |

| Water Solubility | Low | High[8] |

| CAS Number | 94-75-7 | 1048373-72-3[6] |

Synthesis of this compound

The synthesis of this compound is achieved through a neutralization reaction between 2,4-dichlorophenoxyacetic acid and a choline base in an aqueous medium.[9]

Experimental Protocol: Synthesis and Purification

Materials:

-

2,4-Dichlorophenoxyacetic acid (technical grade)

-

Choline hydroxide solution (45-50% in water) or a concentrated aqueous solution of choline base (50-80%)[9]

-

Deionized water

-

Hydrochloric acid (for pH adjustment if necessary)

-

Activated carbon (optional, for decolorization)

Equipment:

-

Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

-

Heating/cooling circulator

-

pH meter

-

Rotary evaporator

-

Crystallization vessel

-

Büchner funnel and vacuum flask

-

Drying oven

Procedure:

-

Reaction Setup: In the jacketed glass reactor, charge the appropriate amount of deionized water.

-

Addition of Choline: While stirring, add the aqueous choline base solution. The molar ratio of choline to 2,4-D should be approximately 1:0.9 to 1:1.[9]

-

Temperature Control: Heat the choline solution to 50-60 °C using the heating circulator.[9]

-

Addition of 2,4-D: Slowly add the technical grade 2,4-D powder to the heated choline solution under continuous agitation. The addition should be controlled to maintain the reaction temperature within the specified range.

-

Reaction and pH Adjustment: Continue stirring the mixture at 50-60 °C for 35-45 minutes.[9] Monitor the pH of the reaction mixture and maintain it in the alkaline range of 8.0-12.0.[9] If necessary, adjust the pH with a small amount of choline base or hydrochloric acid.

-

Decolorization (Optional): If the resulting solution is colored, add a small amount of activated carbon and stir for an additional 15-20 minutes.

-

Filtration: Filter the hot solution to remove any insoluble impurities and activated carbon (if used).

-

Purification by Crystallization:

-

Transfer the clear filtrate to a rotary evaporator and concentrate the solution by removing water under reduced pressure at a temperature of 50-100 °C.[9]

-

Once the solution is sufficiently concentrated (e.g., to 80-90% of the original volume), transfer it to a crystallization vessel.[9]

-

Cool the concentrated solution to -5 to 5 °C to induce crystallization.[9] Seeding with a small crystal of this compound can promote crystallization.[9]

-

Allow the crystallization to proceed until a significant amount of solid has formed.

-

-

Isolation and Drying:

-

Isolate the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water or a suitable organic solvent to remove any remaining impurities.

-

Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following spectroscopic and chromatographic techniques are recommended.

Spectroscopic Characterization

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized salt.

-

¹H NMR: The proton NMR spectrum will confirm the presence of both the 2,4-D anion and the choline cation.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon framework of the compound.

| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) |

| 2,4-D Moiety | ||

| Aromatic Protons | 6.8 - 7.5 | 115 - 153 |

| -OCH₂- | ~4.7 | ~65 |

| Choline Moiety | ||

| N(CH₃)₃ | ~3.2 | ~54 |

| -CH₂-N- | ~3.5 | ~67 |

| HO-CH₂- | ~4.0 | ~56 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the spectra and assign the observed chemical shifts to the respective protons and carbons of the this compound structure.

4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| O-H stretch (hydroxyl group of choline) | 3200 - 3500 (broad) |

| C-H stretch (aromatic and aliphatic) | 2800 - 3100 |

| C=O stretch (carboxylate) | 1550 - 1610 (asymmetric) |

| 1380 - 1420 (symmetric) | |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether) | 1200 - 1300 |

| C-N stretch (choline) | 950 - 1100 |

| C-Cl stretch | 600 - 800 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the dried this compound or analyze the sample directly using an ATR-FTIR accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the this compound.

Chromatographic Characterization

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% acetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 280 nm |

| Injection Volume | 10-20 µL |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase and create a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

-

Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the calibration curve.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and selective method for the confirmation of the molecular weight and fragmentation pattern of the this compound.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight |

| Monitored Ions (2,4-D) | m/z 219 → 161 (quantification), m/z 221 → 163 (confirmation) |

| Monitored Ions (Choline) | m/z 104 (positive mode) |

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol/water).

-

Infusion: Infuse the sample solution directly into the mass spectrometer to optimize the instrument parameters for the parent and daughter ions.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system and acquire data in both positive and negative ion modes.

-

Data Analysis: Confirm the presence of the [2,4-D - H]⁻ anion and the [Choline]⁺ cation by their respective mass-to-charge ratios and fragmentation patterns.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Mechanism of Action: Signaling Pathway

2,4-D acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[10] It disrupts normal plant growth processes by causing uncontrolled cell division and elongation, ultimately leading to plant death in susceptible species.[2] The primary mode of action involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.

Caption: Simplified signaling pathway of 2,4-D in a susceptible plant cell.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound for research purposes. The detailed experimental protocols and analytical methods described herein will enable researchers to produce and verify this compound with a high degree of confidence. The included diagrams offer a clear visual representation of the synthesis workflow, characterization process, and the herbicidal mode of action, facilitating a deeper understanding of this important agricultural chemical. Adherence to these methodologies will ensure the generation of reliable and reproducible data for a wide range of research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation and characterization of new ionic liquid forms of 2,4-DP herbicide - Lookchem [lookchem.com]

- 3. Dicationic Herbicidal Ionic Liquids Comprising Two Active Ingredients Exhibiting Different Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. agribusinessglobal.com [agribusinessglobal.com]

- 6. 2,4-D choline | C13H19Cl2NO4 | CID 71714410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Herbicidal Ionic Liquids with 2,4-D | Weed Science | Cambridge Core [cambridge.org]

- 8. Buy this compound | 1048373-72-3 [smolecule.com]

- 9. CN102180804A - Method for preparing 2,4-D choline amine salt - Google Patents [patents.google.com]

- 10. Preparation and characterization of new ionic liquid forms of 2,4-DP herbicide [agris.fao.org]

Physicochemical Properties of 2,4-D Choline Salt: A Technical Guide for Agricultural Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of 2,4-D choline salt, a significant herbicide in modern agriculture. This document provides a comprehensive overview of its synthesis, mode of action, and key physical and chemical characteristics relevant to its efficacy and environmental profile.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective herbicide that has been a cornerstone of broadleaf weed control since the 1940s.[1][2] To improve its handling, efficacy, and environmental safety, various formulations have been developed. The choline salt of 2,4-D represents a significant advancement, offering reduced volatility compared to its ester and some amine counterparts, which is a critical factor in minimizing off-target drift and potential damage to non-target crops.[1][3][4] This guide focuses on the essential physicochemical properties of this compound that are pertinent to its use in agricultural settings.

Physicochemical Properties

The unique properties of this compound contribute to its performance as a herbicide. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,4-D Acid | 2,4-D Dimethylamine (DMA) Salt |

| Molecular Formula | C₁₃H₁₉Cl₂NO₄[1] | C₈H₆Cl₂O₃[4] | C₁₀H₁₃Cl₂NO₃ |

| Molecular Weight ( g/mol ) | 324.20[1] | 221.04[4] | 266.13 |

| Vapor Pressure (mmHg at 25°C) | 1.4 x 10⁻⁷ (for 2,4-D, noted for its low volatility in the context of the choline salt)[3] | 1.4 x 10⁻⁷ | 1 x 10⁻⁷ |

| Water Solubility (mg/L) | 777,000 | 900[4] | 729,397 (at pH 7) |

| Octanol-Water Partition Coefficient (log Kow) | Data not available | 2.14 (at pH 5), 0.177 (at pH 7) | Data not available |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are based on internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2,4-D acid with choline. A general laboratory-scale procedure is outlined below, based on information from patent literature.[5][6]

Objective: To synthesize this compound from 2,4-D acid and a choline-containing base.

Materials:

-

2,4-Dichlorophenoxyacetic acid (2,4-D technical grade)

-

Aqueous choline solution (e.g., choline hydroxide)

-

Water (as a medium)

-

Alkaline substance (e.g., additional choline base to maintain pH)

-

Reaction vessel with stirring and temperature control

-

pH meter

Procedure:

-

An aqueous solution of choline is prepared in a reaction vessel.

-

2,4-D technical is added to the choline solution with continuous stirring.

-

The reaction is conducted in an alkaline environment, with the pH maintained between 8.0 and 12.0.

-

The reaction temperature is maintained between 50 and 60°C.

-

The mixture is stirred for a specified period, typically 35-45 minutes, to ensure complete reaction.

-

The resulting product is an aqueous solution of this compound.

-

For obtaining a solid form, the aqueous solution can be concentrated and crystallized.

Below is a DOT script for a diagram illustrating the synthesis workflow.

References

- 1. 2,4-D choline | C13H19Cl2NO4 | CID 71714410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 1048373-72-3 [smolecule.com]

- 6. CN102180804A - Method for preparing 2,4-D choline amine salt - Google Patents [patents.google.com]

Toxicological Profile of 2,4-D Choline Salt on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective herbicide widely used for the control of broadleaf weeds in agriculture, forestry, and non-crop areas.[1] The choline salt of 2,4-D is a more recent formulation designed to have lower volatility and drift potential compared to other forms like esters.[2] While its primary mode of action is as a synthetic auxin in plants, leading to uncontrolled growth and death, understanding its toxicological profile in non-target organisms is crucial for a comprehensive environmental risk assessment.[1][3] This technical guide provides a detailed overview of the toxicological effects of 2,4-D choline salt on various non-target organisms, including quantitative data, experimental methodologies, and insights into the potential mechanisms of toxicity.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound and other relevant forms of 2,4-D to a range of non-target organisms.

Table 1: Toxicity of this compound to Aquatic Organisms

| Organism | Test Type | Endpoint | Value (µg/L) | Source |

| Fish | Acute | >LC50 | >130,000 | [2] |

| Chronic | NOEC | 79,200 | [2] | |

| Aquatic Invertebrates | Acute | EC50 | 1,100,000 | [2] |

| Chronic | NOEC | 200,000 | [2] |

Table 2: Toxicity of 2,4-D (Various Forms) to Terrestrial Vertebrates

| Organism | Chemical Form | Endpoint | Value (mg/kg bw) | Source |

| Rat | Acid/Salts/Esters | Acute Oral LD50 | 400 - 2000 | [4] |

| Rat | Acid | 2-Year Chronic NOAEL | 5 | [1] |

| Mouse | Acid | 2-Year Chronic NOAEL | 5 | [1] |

| Dog | Acid | 1-Year Chronic NOAEL | 1.0 | [5] |

| Broiler Chicks | Acid | Acute Oral LD50 | 420 | [6] |

Table 3: Toxicity of this compound and Other Forms to Terrestrial Invertebrates

| Organism | Chemical Form | Endpoint | Value | Source |

| Honeybee (Apis mellifera) | Choline Salt | Acute Contact LD50 | >26.4 µ g/bee | [2][7] |

| Choline Salt | Acute Oral LD50 | >26.4 µ g/bee | [2][7] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized tests conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for key cited experiments.

Workflow for Standard Ecotoxicity Testing

Caption: Generalized workflow for conducting standard ecotoxicity tests.

-

Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the concentration of a substance that causes immobilization in 50% of the daphnids (EC50). Young daphnids are exposed to various concentrations, and their mobility is observed at 24 and 48 hours.

-

Avian Dietary Toxicity Test (OECD 205): This test evaluates the toxicity of a substance when ingested by birds. Young birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. The LC50 (the concentration in the diet causing 50% mortality) is determined.

-

Honeybee Acute Contact and Oral Toxicity Tests (OECD 214 & 213): These tests determine the dose of a substance that is lethal to 50% of honeybees (LD50) through direct contact or oral ingestion. For the contact test, the substance is applied directly to the thorax of the bees. For the oral test, the substance is mixed into a sucrose solution and fed to the bees. Mortality is assessed over 48 to 96 hours.

Signaling Pathways and Mechanisms of Toxicity

While the primary mode of action of 2,4-D as a synthetic auxin is well-understood in plants, its toxicological mechanisms in non-target animals are more complex and less clearly defined. The available evidence suggests that oxidative stress and subsequent cellular damage play a significant role.

Proposed Signaling Pathway for 2,4-D-Induced Oxidative Stress and Apoptosis in Animal Cells

Caption: Proposed mechanism of 2,4-D-induced cell death in animals.

Exposure of animal cells to 2,4-D has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[8][9][10] This can occur through various mechanisms, including the disruption of the mitochondrial electron transport chain.[10] The resulting oxidative stress can activate several stress-activated signaling pathways, including the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways.[11]

Activation of these pathways can, in turn, trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[11] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeability and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, particularly caspase-3, which are the executioner enzymes of apoptosis, leading to programmed cell death.[11][12]

Conclusion

The toxicological profile of this compound on non-target organisms indicates a moderate to low level of acute toxicity to mammals, birds, and honeybees.[2][13] For aquatic organisms, while the acute toxicity of the choline salt appears to be low, chronic exposure may have adverse effects at lower concentrations.[2] It is important to note that ester formulations of 2,4-D are generally more toxic to aquatic life than salt formulations.[13]

The primary mechanism of toxicity in animals appears to be the induction of oxidative stress, leading to the activation of signaling pathways that culminate in apoptosis. Further research is needed to fully elucidate the specific molecular targets and signaling cascades involved in this compound toxicity in different non-target species. This will allow for more refined risk assessments and the development of more targeted mitigation strategies.

References

- 1. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. 4.7 2,4-D (020) (T)** [fao.org]

- 5. Comparative subchronic and chronic dietary toxicity studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute 2,4-dichlorophenoxyacetic acid intoxication in broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-D-choline [sitem.herts.ac.uk]

- 8. globalsciencebooks.info [globalsciencebooks.info]

- 9. Oxidative stress as a mechanism for toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D): studies with goldfish gills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2,4-D | Ingredients Used in Pesticide Products | US EPA [19january2017snapshot.epa.gov]

Solubility and stability of 2,4-D choline salt in different solvent systems

This technical guide provides an in-depth analysis of the solubility and stability of 2,4-D choline salt in various solvent systems. Designed for researchers, scientists, and professionals in drug development and agricultural sciences, this document summarizes available quantitative data, outlines detailed experimental protocols based on international guidelines, and visualizes key processes and relationships.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used phenoxy herbicide. The choline salt of 2,4-D is a more recent formulation developed to improve upon the characteristics of traditional amine and ester forms. A key advantage of the choline salt is its significantly lower volatility, which reduces the potential for off-target drift and damage to non-target crops[1]. Understanding the solubility and stability of this active ingredient is crucial for developing effective, stable, and safe herbicide formulations. This guide explores these physicochemical properties in detail.

Solubility of this compound

The solubility of an active ingredient is a critical factor in its formulation, bioavailability, and environmental fate. This compound is known for its high water solubility.

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, its high solubility in water is a key characteristic. One source indicates that this compound is also soluble in acetone and acetonitrile[2].

Table 1: Solubility of this compound

| Solvent | Solubility (mg/L) | Temperature (°C) | Reference |

| Water (unbuffered) | 777,000 | Not Specified | Properties and Characteristics of Amine and Ester Formulations of 2,4-D |

| Acetone | Soluble | Not Specified | [2] |

| Acetonitrile | Soluble | Not Specified | [2] |

Note: "Soluble" indicates a qualitative observation as specific quantitative data was not found in the reviewed literature.

Stability of this compound

The stability of this compound influences its shelf-life, efficacy, and degradation profile in the environment. Key factors affecting its stability include pH, temperature, and exposure to ultraviolet (UV) light.

Influence of pH (Hydrolysis)

Generally, the 2,4-D molecule is stable to hydrolysis, especially at neutral and acidic pH. One source explicitly states that the hydrolysis half-life of 2,4-D is "stable"[3]. Another study on 2,4-D found no observed hydrolysis at pH 2, 7, and 10[4]. The ester forms of 2,4-D, in contrast, are known to hydrolyze to the acid form, with the rate being pH-dependent[5][6].

Thermal Stability

Photochemical Stability (Photolysis)

2,4-D is susceptible to photodegradation[7]. In aqueous environments, the photolysis half-life of 2,4-D has been reported to be around 13 days in distilled water at 25°C. The degradation of 2,4-D in the environment is primarily due to microbial action and photodegradation in water[3].

Table 2: Environmental Fate and Stability of the 2,4-D Molecule

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-life | Stable | pH 2, 7, 10 | [3][4] |

| Soil Half-life (aerobic) | 6.2 days | Mineral soil | [6][8] |

| Aquatic Half-life (aerobic) | 15 days | [6] | |

| Aquatic Half-life (anaerobic) | 41 - 333 days | [6] |

Note: These values are for the 2,4-D molecule and provide an indication of the expected behavior of the choline salt form in the environment.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

Determination of Water Solubility (OECD 105 / EPA OCSPP 830.7840)

This protocol describes the flask method, suitable for substances with solubility greater than 10-2 g/L.

-

Preparation of Test Substance: Use analytical grade this compound.

-

Test System: Use double-distilled or deionized water as the solvent. The test is typically conducted at 20 ± 0.5 °C.

-

Procedure: a. Add an excess amount of this compound to a flask containing a known volume of water. b. Agitate the flask at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours). c. After agitation, allow the solution to stand to permit phase separation. d. Carefully withdraw an aliquot of the supernatant, ensuring no undissolved particles are included. Centrifugation or filtration may be necessary. e. Analyze the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. f. Repeat the determination until at least three consecutive measurements show no significant trend.

-

Data Analysis: The water solubility is reported as the mean of the replicate concentration measurements in g/L or mg/L.

Caption: Workflow for determining water solubility using the flask method.

Determination of Hydrolytic Stability (OECD 111 / EPA OCSPP 835.2120)

This protocol assesses the rate of hydrolysis of a chemical as a function of pH.

-

Preparation of Solutions: a. Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. b. Prepare a stock solution of this compound in a suitable solvent (if necessary) and spike it into the buffer solutions. The final concentration should not exceed half of its water solubility.

-

Test Conditions: a. Incubate the test solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a lower temperature like 25°C for the main study). b. Use sterile glassware to prevent microbial degradation.

-

Procedure: a. At various time intervals, withdraw aliquots from the test solutions. b. Immediately analyze the samples for the concentration of this compound and any potential degradation products using a suitable analytical method (e.g., LC-MS/MS). c. Continue the experiment until at least 90% degradation is observed or for a maximum of 30 days.

-

Data Analysis: a. Plot the concentration of this compound versus time for each pH. b. Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and the half-life (t1/2) at each pH.

Caption: General workflow for assessing hydrolytic stability at different pH values.

Determination of Thermal Stability (Accelerated Storage Test - EPA OCSPP 830.6313)

This protocol is used to evaluate the stability of a substance under elevated temperature conditions.

-

Sample Preparation: Place a known amount of this compound in a suitable container that can be sealed.

-

Test Conditions: Store the sample at a constant elevated temperature (e.g., 54 ± 2°C) for a specified duration (e.g., 14 days).

-

Procedure: a. Before and after the storage period, analyze the sample for the concentration of the active ingredient using a validated analytical method. b. Observe any changes in the physical properties of the substance (e.g., color, state).

-

Data Analysis: The substance is considered stable if the concentration of the active ingredient has not decreased by more than a specified percentage (e.g., 5%) and no significant changes in physical properties are observed.

Determination of Photochemical Stability (OECD 316 / EPA OCSPP 835.2210)

This protocol determines the rate of direct photolysis in water.

-

Preparation of Solutions: a. Prepare a solution of this compound in sterile, buffered, purified water. b. The concentration should be low enough to ensure a transparent solution.

-

Test Conditions: a. Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). b. Maintain a constant temperature (e.g., 25 ± 2°C). c. Run a parallel experiment in the dark to serve as a control for non-photolytic degradation.

-

Procedure: a. Expose the test solution to the light source for a defined period. b. Take samples at various time intervals from both the irradiated and dark control solutions. c. Analyze the samples for the concentration of this compound.

-

Data Analysis: a. Calculate the rate of degradation due to photolysis by correcting for any degradation observed in the dark control. b. Determine the photolysis rate constant and half-life.

Caption: Workflow for determining photochemical stability in an aqueous environment.

Factors Influencing Stability

The stability of this compound is a multifactorial property. The following diagram illustrates the key relationships between environmental factors and the degradation of the compound.

Caption: Key environmental factors influencing the degradation pathways of this compound.

Conclusion

This compound exhibits high water solubility, a key characteristic for its formulation as an aqueous concentrate. While comprehensive quantitative data on its solubility in various organic solvents is not widely available in public literature, it is known to be soluble in polar organic solvents like acetone and acetonitrile. The stability of the 2,4-D moiety is influenced by pH, temperature, and UV light, with microbial degradation being a primary pathway for its breakdown in the environment. The choline salt formulation offers enhanced stability with respect to volatility compared to other forms of 2,4-D. The standardized experimental protocols outlined in this guide, based on OECD and EPA guidelines, provide a robust framework for generating further data on the solubility and stability of this important herbicide active ingredient. Such data is essential for optimizing formulations, ensuring product quality and safety, and accurately assessing its environmental impact.

References

- 1. Buy this compound | 1048373-72-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 8. 2,4-D Technical Fact Sheet [npic.orst.edu]

Basic hydrolysis and photolysis studies of 2,4-D choline salt

An In-depth Technical Guide to the Basic Hydrolysis and Photolysis of 2,4-D Choline Salt

This technical guide provides a comprehensive overview of the basic hydrolysis and aqueous photolysis of this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from regulatory summaries and scientific literature, focusing on the stability and degradation pathways of this widely used herbicide.

Introduction to this compound

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective phenoxy herbicide. The choline salt of 2,4-D is a more recent formulation designed to have lower volatility and reduced potential for spray drift compared to ester or other amine salt formulations.[1][2] In an aqueous environment, this compound readily dissociates into the 2,4-D acid anion and the choline cation.[3] Consequently, its environmental fate, particularly through abiotic degradation pathways like hydrolysis and photolysis, is primarily governed by the properties of the 2,4-D anion.[4][5]

Basic Hydrolysis Study

The abiotic hydrolysis of this compound was evaluated to determine its rate of degradation in aqueous solutions at varying pH levels, particularly under basic conditions.

Experimental Protocol: Hydrolysis

Regulatory studies for hydrolysis are typically conducted following established guidelines, such as the OECD Guideline 111. A generalized protocol for this compound is as follows:

-

Test Substance: this compound, typically radiolabeled for ease of tracking, is used. The concentration is kept below 0.01 M or half of its saturation limit.

-

Aqueous Media: Sterile, buffered aqueous solutions are prepared at pH 7 (neutral) and pH 9 (basic). A pH 4 (acidic) solution is also used for comparison.

-

Incubation: The test solutions are maintained at a constant temperature (e.g., 25°C or 50°C for accelerated studies) in the dark to prevent photolysis.

-

Sampling: Aliquots are taken from the solutions at predetermined intervals.

-

Analysis: The concentration of the parent this compound and any potential degradation products are determined using analytical methods such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Data Evaluation: The rate of hydrolysis is determined by plotting the concentration of the parent compound versus time. The degradation half-life (t₁/₂) and the hydrolysis rate constant (k) are calculated.

Data Presentation: Hydrolysis

Studies submitted for regulatory approval have consistently concluded that the 2,4-D acid and its salts are stable to hydrolysis across a wide range of pH values. A summary from the Minnesota Department of Agriculture explicitly states the hydrolysis half-life for this compound is "Stable".[4] Other studies on the 2,4-D acid confirm no significant hydrolysis occurs at pH levels from 5 to 9.[6]

| Parameter | pH 7.0 (Neutral) | pH 9.0 (Basic) |

| Hydrolysis Rate | Stable | Stable |

| Half-life (t₁/₂) at 25°C | > 1 year | > 1 year |

| Primary Degradates | None Observed | None Observed |

| This table summarizes the stability of this compound, which does not undergo significant hydrolysis under basic conditions. |

Hydrolysis Workflow Diagram

Caption: Experimental workflow for the basic hydrolysis study of this compound.

Aqueous Photolysis Study

Photolysis in sunlit surface waters is a significant pathway for the environmental degradation of 2,4-D.[4][6]

Experimental Protocol: Photolysis

Aqueous photolysis studies are typically conducted based on guidelines such as OECD Guideline 316. A generalized protocol is as follows:

-

Test Substance: A solution of this compound in sterile, buffered water (typically pH 7) is prepared.

-

Light Source: The solution is exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) with a known spectrum and intensity. Control samples are maintained in the dark to correct for any non-photolytic degradation.

-

Conditions: The experiment is conducted at a constant, controlled temperature.

-

Sampling: Replicate samples are collected from the irradiated and dark control solutions at various time points.

-

Analysis: Samples are analyzed by HPLC or other appropriate methods to determine the concentration of the parent 2,4-D and to identify and quantify any major photoproducts.

-

Data Evaluation: The rate of photolysis is calculated, and the half-life is determined. The quantum yield (Φ), which is the efficiency of the photochemical process, can also be calculated by measuring the rate of disappearance of the test substance and the rate of light absorption.

Data Presentation: Photolysis

Once dissociated, the 2,4-D anion is susceptible to photodegradation. The primary degradation pathway involves cleavage of the ether bond and substitution of chlorine atoms with hydroxyl groups.

| Parameter | Value |

| Aqueous Photolysis Half-life (t₁/₂) | 6 - 17 days (in clear, shallow water) |

| Quantum Yield (Φ) | Reported values vary with conditions (e.g., wavelength, sensitizers)[5][7] |

| Major Photodegradates | 1,2,4-Benzenetriol, 2,4-Dichlorophenol (2,4-DCP), Chlorohydroquinone (CHQ)[4] |

| This table summarizes the key parameters for the aqueous photolysis of the 2,4-D anion. |

Photolysis Degradation Pathway

Caption: Postulated degradation pathway of the 2,4-D anion via aqueous photolysis.

Conclusion

This compound is stable to abiotic hydrolysis under basic (pH 9) and neutral (pH 7) conditions, meaning this is not a significant degradation pathway. However, the active 2,4-D anion is susceptible to degradation in water via photolysis, with major degradation products including 2,4-dichlorophenol and 1,2,4-benzenetriol. For professionals in environmental science and drug development, understanding these distinct abiotic degradation pathways is crucial for accurately modeling the environmental fate and persistence of this herbicide formulation.

References

- 1. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ADEQUACY OF THE DATABASE - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2,4-dichlorophenoxyacetic acid (2,4-D) in drinking water: Guideline technical document for public consultation - Canada.ca [canada.ca]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. Modeling the quantum yields of herbicide 2,4-D decay in UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Emerging investigator series: sunlight photolysis of 2,4-D herbicides in systems simulating leaf surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Herbicide: An In-depth Technical Guide to the Uptake and Translocation of 2,4-D Choline Salt in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of selective broadleaf weed control for decades. As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[1][2] The development of 2,4-D choline salt, a formulation with reduced volatility and drift potential, has renewed interest in its application, particularly with the advent of 2,4-D tolerant crops.[3][4] Understanding the intricate processes of how this herbicide is taken up by and transported within the plant is paramount for optimizing its efficacy, developing new formulations, and managing herbicide resistance.

This technical guide provides a comprehensive overview of the uptake and translocation of this compound in plants. It synthesizes quantitative data from key studies, details experimental protocols for researchers, and visualizes the complex biological and experimental processes involved.

Uptake of this compound

The journey of this compound begins with its absorption into the plant, primarily through the foliage. The efficiency of this process is influenced by the plant species, formulation, and environmental conditions.

Quantitative Analysis of Uptake

Quantitative data on the foliar uptake of this compound has been primarily generated using radiolabeled [¹⁴C]2,4-D. These studies allow for precise measurement of the amount of herbicide that penetrates the leaf cuticle and enters the plant's vascular system.

Table 1: Foliar Uptake of 2,4-D Formulations in Different Plant Species

| Plant Species | Formulation | Time After Treatment (hours) | Uptake (% of Applied) | Reference |

| Corn (Zea mays) | 2,4-D choline + glyphosate | 1 | ~15% | [5] |

| 3 | ~25% | [5] | ||

| 6 | ~40% | [5] | ||

| 12 | ~55% | [5] | ||

| 24 | 69% | [5] | ||

| Corn (Zea mays) | 2,4-D choline + glyphosate + Adjuvant | 24 | 89% | [5] |

| Cotton (Gossypium hirsutum) - Tolerant Line | [¹⁴C]2,4-D acid | 24 | 15-19% | [6] |

| Cotton (Gossypium hirsutum) - Susceptible Line | [¹⁴C]2,4-D acid | 24 | 1.4% | [6] |

Note: While the cotton study used the acid form of 2,4-D, it provides valuable comparative data for a broadleaf crop.

Factors Influencing Uptake

Several factors can influence the rate and extent of this compound uptake:

-

Adjuvants: The inclusion of adjuvants can significantly enhance the uptake of this compound. In a study on corn, the addition of an adjuvant increased the uptake of a 2,4-D choline and glyphosate formulation from 69% to 89% within 24 hours.[5]

-

Plant Species: The inherent characteristics of a plant's leaf cuticle and metabolic processes play a crucial role. For instance, tolerant cotton lines exhibited significantly higher uptake of 2,4-D compared to a susceptible line.[6]

-

Formulation: While choline salt formulations are designed for low volatility, ester formulations of 2,4-D are generally considered to have faster cuticular penetration due to their lipophilic nature.[7]

Translocation of this compound

Once absorbed, 2,4-D is transported throughout the plant via the vascular systems, primarily the phloem, to areas of active growth, known as meristems.[1][2] This systemic movement is critical for the herbicide's efficacy.

Quantitative Analysis of Translocation

Radiolabeling studies are also instrumental in quantifying the movement of 2,4-D from the treated leaf to other parts of the plant.

Table 2: Translocation of [¹⁴C]2,4-D in Cotton 24 Hours After Treatment

| Plant Part | Tolerant Cotton Lines (% of Absorbed) | Susceptible Cotton Line (% of Absorbed) | Reference |

| Treated Leaf | 91 - 95% | 23% | [6] |

| Above Treated Leaf | 2 - 5% | 35% | [6] |

| Below Treated Leaf | 2 - 5% | 42% | [6] |

These data highlight a key mechanism of tolerance, where movement of the herbicide is restricted in tolerant lines, preventing it from reaching critical growth points.

Experimental Protocols

For researchers aiming to investigate the uptake and translocation of this compound, the following methodologies provide a robust framework.

Radiolabeled Uptake and Translocation Study

This protocol outlines the key steps for a typical study using [¹⁴C]this compound.

Experimental Workflow for Radiolabeled Herbicide Study

Caption: Workflow for a radiolabeled uptake and translocation study.

Methodology:

-

Plant Material: Grow plants to a specified growth stage (e.g., 3-4 true leaves) under controlled environmental conditions.

-

Radiolabeled Herbicide Preparation: Prepare a treatment solution containing a known concentration of this compound and a specific activity of [¹⁴C]this compound.

-

Application: Apply a precise volume of the radiolabeled solution as discrete droplets to a specific area of a single leaf, avoiding the midrib.

-

Incubation: Maintain the treated plants under controlled conditions for various time points (e.g., 1, 6, 24, 48 hours).

-

Leaf Wash: At each time point, excise the treated leaf and wash it with a solvent (e.g., methanol:water solution) to remove any unabsorbed herbicide from the leaf surface.

-

Quantification of Unabsorbed Herbicide: Analyze the leaf wash solution using liquid scintillation counting (LSC) to determine the amount of unabsorbed [¹⁴C]2,4-D.

-

Plant Sectioning: Divide the remaining plant into different parts: treated leaf, other leaves, stem, and roots.

-

Sample Preparation for LSC: Dry and combust each plant section in a biological oxidizer to convert the [¹⁴C] into ¹⁴CO₂, which is then trapped in a scintillation cocktail.

-

Quantification of Absorbed and Translocated Herbicide: Analyze the trapped ¹⁴CO₂ using LSC to determine the amount of radioactivity in each plant part.

-

Data Calculation:

-

Uptake (%): [(Total applied ¹⁴C - ¹⁴C in leaf wash) / Total applied ¹⁴C] * 100

-

Translocation (%): (¹⁴C in a specific plant part / Total absorbed ¹⁴C) * 100

-

Quantification of 2,4-D in Plant Tissues by LC-MS/MS

This protocol provides a detailed method for the extraction and quantification of 2,4-D from plant samples.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for quantifying 2,4-D in plant tissue via LC-MS/MS.

Methodology:

-

Sample Preparation: Homogenize a known weight of fresh or frozen plant tissue.

-

Extraction: Add a specific volume of acetonitrile and internal standard to the homogenized sample and shake vigorously.

-

Partitioning: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation and shake again.

-

Centrifugation: Centrifuge the sample to separate the acetonitrile layer from the aqueous and solid phases.

-

Cleanup (Dispersive Solid-Phase Extraction - d-SPE): Transfer an aliquot of the acetonitrile supernatant to a tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences). Vortex and centrifuge.

-

Final Sample Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system equipped with a suitable column (e.g., C18) and operate in negative ion mode. Monitor for the specific precursor-to-product ion transitions for 2,4-D.

-

Quantification: Determine the concentration of 2,4-D in the sample by comparing its peak area to a calibration curve prepared with known concentrations of a 2,4-D analytical standard.

Molecular Mechanism of Action: The Auxin Signaling Pathway

2,4-D's herbicidal activity stems from its ability to hijack the plant's natural auxin signaling pathway, leading to a cascade of events that ultimately cause cell death.

Simplified Auxin Signaling Pathway and the Action of 2,4-D

Caption: The auxin signaling pathway under normal conditions and when disrupted by 2,4-D.

In a healthy plant, the levels of the natural auxin IAA are tightly regulated. IAA binds to the TIR1/AFB family of receptors, which then target Aux/IAA repressor proteins for degradation.[8] This degradation releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of genes responsible for normal growth and development.

2,4-D, being a synthetic mimic of auxin, also binds to the TIR1/AFB receptors.[8] However, because 2,4-D is more persistent and applied at higher concentrations than endogenous IAA, it leads to the continuous degradation of Aux/IAA repressors.[9] This results in the over-activation of ARFs and the uncontrolled expression of auxin-responsive genes, causing abnormal and unsustainable growth that ultimately leads to the death of the plant.

Conclusion

The uptake and translocation of this compound are critical determinants of its herbicidal efficacy. This guide has provided a detailed overview of these processes, supported by quantitative data and robust experimental protocols. The visualization of the auxin signaling pathway highlights the molecular basis of 2,4-D's mode of action. For researchers and professionals in the field, a thorough understanding of these fundamental principles is essential for the continued development and responsible stewardship of this important herbicidal tool. Future research should focus on expanding the quantitative uptake and translocation data to a wider range of weed species, further elucidating the mechanisms of resistance, and developing novel formulations to enhance performance and environmental safety.

References

- 1. Comparison of premix glyphosate and 2,4-D formulation and direct tank mixture for control of Conyza canadensis and Epilobium ciliatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 2,4-D-Choline Based Herbicide Systems in 2,4-D Tolerant Soybean (Glycine max L.) [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Analysis of 2,4-D Uptake, Translocation, and Metabolism in Non–AAD-1 Transformed and 2,4-D–Resistant Corn | Weed Science | Cambridge Core [cambridge.org]

- 6. Frontiers | Absorption and translocation of [14C]2,4-dichlorophenoxyacetic acid in herbicide-tolerant chromosome substitution lines of Gossypium hirsutum L [frontiersin.org]

- 7. 24d.info [24d.info]

- 8. xtbg.ac.cn [xtbg.ac.cn]

- 9. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of 2,4-D Choline Salt for Herbicidal Activity Against Novel Weed Biotypes: A Technical Guide

Introduction

The evolution of herbicide-resistant weeds poses a significant threat to global food security and sustainable agricultural practices. As weed biotypes with resistance to commonly used herbicides, such as glyphosate, continue to emerge, the development and strategic deployment of alternative herbicide options are paramount. 2,4-Dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of broadleaf weed control for decades. The development of 2,4-D choline salt, a low-volatility formulation, offers a renewed opportunity to manage problematic and newly evolved resistant weed biotypes. This technical guide provides an in-depth overview of the initial screening of this compound for its herbicidal activity against novel weed biotypes, focusing on experimental protocols, data interpretation, and the underlying mechanisms of action.

Experimental Protocols for Herbicide Resistance Screening

The initial screening of this compound against novel weed biotypes requires robust and standardized experimental protocols to ensure accurate and reproducible results. The following methodologies are adapted from established herbicide resistance testing procedures.[1][2]

Seed Collection and Preparation

Proper seed collection is a critical first step in accurately assessing the resistance profile of a weed population.

-

Sampling Strategy: Collect mature seeds from multiple surviving plants within a suspected resistant population to capture the genetic diversity.[1] A minimum of 5,000 to 10,000 seeds from at least 15 to 20 randomly selected plants is recommended.

-

Sample Documentation: Each sample should be meticulously labeled with the collection date, location (GPS coordinates), crop history, and previous herbicide application records.

-

Seed Storage and Dormancy Breaking: Seeds should be air-dried and stored in cool, dry conditions. To ensure uniform germination, dormancy-breaking treatments may be necessary and will vary depending on the weed species. Common methods include stratification (cold, moist treatment), scarification (mechanical or chemical abrasion of the seed coat), or the application of germination stimulants like gibberellic acid or potassium nitrate.

Whole-Plant Dose-Response Bioassay

The whole-plant dose-response bioassay is the gold standard for determining the level of herbicide resistance in a weed population.

-

Plant Growth: Germinate seeds in a suitable substrate and transplant uniform seedlings into individual pots at the two- to four-leaf stage. Grow plants under controlled greenhouse conditions (e.g., 25-30°C day/18-22°C night, 16-hour photoperiod).

-

Herbicide Application: Apply this compound at a range of doses, including a non-treated control and doses above and below the recommended field rate. Applications should be made using a calibrated spray chamber to ensure uniform coverage.

-

Data Collection: Assess plant mortality and biomass reduction 21 to 28 days after treatment (DAT). Visual injury ratings can also be recorded at regular intervals.

-

Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the herbicide dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀). The resistance index (RI) can be calculated by dividing the GR₅₀ of the suspected resistant population by the GR₅₀ of a known susceptible population.

Quantitative Data on Herbicidal Activity

The following tables summarize the available quantitative data on the efficacy of this compound against various weed biotypes. It is important to note that much of the publicly available research evaluates 2,4-D choline in co-formulation with glyphosate.

Table 1: Efficacy of this compound (Alone and in Mixtures) on Glyphosate-Resistant Amaranthus palmeri (Palmer Amaranth)

| Weed Biotype | Herbicide Treatment | Application Rate (g ae/ha) | % Control (DAT) | Reference |

| Glyphosate-Resistant A. palmeri | 2,4-D choline | 720 | 60% (35) | [3] |

| Glyphosate-Resistant A. palmeri | 2,4-D choline | 900 | 79% (35) | [3] |

| Glyphosate-Resistant A. palmeri | 2,4-D choline | 1100 | 80% (35) | [3] |

| Glyphosate-Resistant A. palmeri | 2,4-D choline + Glyphosate | 900 + 1200 | >80% (35) | [3] |

| Glyphosate-Resistant A. palmeri (R1 Biotype) | 2,4-D amine | 3-fold higher LD₉₀ than susceptible | N/A | |

| Glyphosate-Resistant A. palmeri (R1, R2, R3 Biotypes) | 2,4-D choline + Glyphosate | 1155 | 100% (21) | |

| Glyphosate-Resistant A. palmeri | 2,4-D choline + Glyphosate | 1640 | >98% (14) | [4] |

Table 2: Dose-Response of Glyphosate-Resistant Weed Biotypes to a Premix of 2,4-D Choline and Glyphosate

| Weed Species | Growth Stage | ED₉₀ (g ae/ha) for Visual Control | ED₉₀ (g ae/ha) for Biomass Reduction | Reference |

| Amaranthus tuberculatus (Common Waterhemp) | 10 cm | 1179 | 883 | [5] |

| Amaranthus tuberculatus (Common Waterhemp) | 20 cm | 2480 | 2668 | [5] |

| Ambrosia trifida (Giant Ragweed) | 10 cm | 825 | 805 | [5] |

| Ambrosia trifida (Giant Ragweed) | 20 cm | 1101 | 1142 | [5] |

| Kochia scoparia (Kochia) | 10 cm | 4382 | 3704 | [5] |

| Kochia scoparia (Kochia) | 20 cm | 5305 | >5305 | [5] |

ED₉₀: Effective dose for 90% control.

Table 3: Efficacy of this compound on Various Weed Species as Influenced by Weed Size

| Weed Species | Weed Size | Herbicide Treatment | % Control (21 DAT) | Reference |

| Amaranthus palmeri | 3-5 cm | 2,4-D choline mixtures | 93% | [6] |

| Amaranthus palmeri | 10-30 cm | 2,4-D choline mixtures | 74% | [6] |

| Salsola tragus (Russian-thistle) | 3-5 cm | 2,4-D choline mixtures | 98% | [6] |

| Salsola tragus (Russian-thistle) | 10-30 cm | 2,4-D choline mixtures | 78% | [6] |

| Kochia scoparia | 3-5 cm | 2,4-D choline mixtures | 98% | [6] |

| Kochia scoparia | 10-30 cm | 2,4-D choline mixtures | 84% | [6] |

Table 4: Dose-Response of a 2,4-D Resistant Brassica rapa Biotype to Various 2,4-D Formulations

| 2,4-D Formulation | GR₅₀ (g ae/ha) | Resistance Index (RI) | Reference |

| This compound | 185 | 4.7 | [7] |

| 2,4-D Butyl Ester | 210 | 5.3 | [7] |

| 2,4-D Dimethylamine Salt | 255 | 6.5 | [7] |

| 2,4-D Acid | 150 | 3.8 | [7] |

GR₅₀: Herbicide dose required for 50% growth reduction. RI = GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Mechanism of Action and Resistance

This compound, like other auxinic herbicides, mimics the natural plant hormone indole-3-acetic acid (IAA).[8][9] This mimicry leads to a cascade of physiological and biochemical disruptions in susceptible plants.

Signaling Pathway of 2,4-D in Susceptible Plants

In susceptible broadleaf weeds, 2,4-D binds to the SCF-TIR1/AFB E3 ubiquitin ligase complex, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates auxin response factors (ARFs), resulting in the transcription of auxin-responsive genes. The subsequent overproduction of ethylene and reactive oxygen species (ROS) leads to uncontrolled cell division, epinastic growth, and eventual plant death.

Mechanisms of Resistance to Auxinic Herbicides

Resistance to 2,4-D and other auxinic herbicides can arise through several mechanisms, including:

-

Target-site mutations: Alterations in the auxin receptor proteins (TIR1/AFB) that reduce herbicide binding.

-

Enhanced metabolism: Increased activity of enzymes, such as cytochrome P450 monooxygenases, that detoxify the herbicide.

-

Reduced translocation: Impaired movement of the herbicide to its site of action within the plant.

-

Altered sequestration: Compartmentalization of the herbicide away from the target site.

Experimental and Logical Workflows

A systematic approach is crucial for the efficient and effective screening of this compound against novel weed biotypes.

Experimental Workflow for Herbicide Resistance Screening

The following diagram illustrates a typical workflow for identifying and characterizing herbicide resistance.

Logical Framework for Data Interpretation

Conclusion and Future Directions

The initial screening of this compound is a critical step in evaluating its potential to control novel and emerging herbicide-resistant weed biotypes. The data presented in this guide indicate that 2,4-D choline, particularly when used in integrated weed management programs, can be an effective tool against certain resistant populations, such as glyphosate-resistant Amaranthus palmeri. However, the development of resistance to 2,4-D itself, as seen in Brassica rapa, underscores the importance of judicious and diverse herbicide use.

Future research should focus on:

-

Screening a wider range of novel weed biotypes against this compound as a standalone treatment to better understand its intrinsic efficacy.

-

Investigating the molecular mechanisms of resistance in newly identified 2,4-D-resistant populations to aid in the development of rapid diagnostic tools.

-

Evaluating the long-term efficacy of 2,4-D choline-based herbicide programs in preventing the evolution and spread of resistance.

By employing robust screening protocols and understanding the underlying mechanisms of action and resistance, researchers and drug development professionals can contribute to the sustainable use of this compound and the effective management of herbicide-resistant weeds.

References

- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sbcpd.org [sbcpd.org]

- 4. Evaluation of 2,4-D-Choline Based Herbicide Systems in 2,4-D Tolerant Soybean (Glycine max L.) [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. hracglobal.com [hracglobal.com]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 2,4-D Choline Salt in Environmental Samples

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide for the control of broadleaf weeds. The choline salt of 2,4-D is a more recent formulation designed to reduce volatility and drift.[1][2] Monitoring its presence in environmental samples is crucial for assessing its environmental fate and potential impact. Analytically, the quantification of 2,4-D choline salt involves the determination of the 2,4-D acid moiety, as the salt readily dissociates in aqueous solutions and during sample preparation.[3][4] This document provides detailed application notes and protocols for the analysis of 2,4-D in environmental matrices such as water, soil, and sediment, applicable to the assessment of contamination from this compound formulations. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are preferred for their sensitivity and selectivity without the need for derivatization that is often required for Gas Chromatography (GC) analysis.[5]

Analytical Approaches

The determination of 2,4-D in environmental samples typically involves a two-step process: sample preparation and instrumental analysis.

-

Sample Preparation: The goal of sample preparation is to extract 2,4-D from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5] For solid samples like soil and sediment, an initial extraction with a suitable solvent is necessary. In many methods, an alkaline hydrolysis step is employed to convert any esters or other forms of 2,4-D into the analyzable acid form.[3][4]

-

Instrumental Analysis: LC-MS/MS is the preferred method for its high sensitivity and specificity, allowing for the detection of low concentrations of 2,4-D in complex matrices.[3][6][7] HPLC with Diode-Array Detection (DAD) or Ultraviolet (UV) detection is also a viable and more accessible option, though it may have higher detection limits.[5][8][9]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the quantification of 2,4-D in different environmental samples.

Table 1: Method Performance for 2,4-D Analysis in Water Samples

| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| HPLC-MS/MS | Liquid-Liquid Extraction & Solid-Phase Extraction | 0.4 µg/L | 1.0 µg/L | 85.2 - 90.85 | [6] |

| HPLC-DAD | Liquid-Liquid Extraction with Low-Temperature Partition (LLE-LTP) | Not Reported | 2.0 µg/L | ~100 | [5] |

| HPLC-DAD | QuEChERS | Not Reported | 3.1 µg/L | ~100 | [5] |

| LC/MS/MS & GC/MS | Not Specified | 0.03 µg/L | 0.10 µg/L | Not specified | [10] |

| HPLC | Salting-Out Liquid-Liquid Extraction (SALLE) | 0.004 µg/L | 0.01 µg/L | 95.98 - 115 | [9] |

Table 2: Method Performance for 2,4-D Analysis in Soil and Sediment Samples

| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| HPLC | Soxhlet Extraction | 0.45 µg/mL | 2 µg/mL | 80 - 100 | [8][11] |

| GC-MSD | Vortexing and Sonication with acidified methanol and water | Not Reported | 0.01 µg/g | Not Reported | [12] |

Experimental Protocols

Protocol 1: Quantification of 2,4-D in Water by LC-MS/MS

This protocol is based on a validated method for the determination of 2,4-D in paddy field water.[6]

1. Sample Preparation (Liquid-Liquid Extraction and Solid-Phase Extraction)

-

Acidification: Acidify 100 mL of the water sample to pH 2.5 with sulfuric acid.

-

Liquid-Liquid Extraction (LLE):

-

Transfer the acidified sample to a separatory funnel.

-

Extract three times with 50 mL of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the residue in 5 mL of 5% methanol in dichloromethane.

-

Condition a Florisil SPE cartridge (500 mg, 6 mL) with 5 mL of 5% methanol in dichloromethane.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 5% methanol in dichloromethane.

-

Elute the analyte with 10 mL of 10% methanol in dichloromethane.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Final Sample Preparation: Reconstitute the final residue in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Conditions

-

LC System: Agilent 1200 series HPLC or equivalent.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid in a gradient elution.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

MRM Transitions: Monitor the transition of m/z 219 → 161 for quantification and another transition for confirmation.[10][13]

Protocol 2: Quantification of 2,4-D in Soil and Sediment by HPLC-DAD

This protocol is adapted from a method for the analysis of 2,4-D in soil and sediment samples.[8]

1. Sample Preparation (Soxhlet Extraction)

-

Sample Preparation: Air-dry the soil or sediment sample for 24 hours, homogenize, and sieve.

-

Soxhlet Extraction:

-

Place 10 g of the prepared sample into a Soxhlet extraction thimble.

-

Extract with 150 mL of a suitable solvent mixture (e.g., acetone:hexane 1:1) for 4-7 hours.[8]

-

-

Acidification and Partitioning:

-

Concentrate the extract using a rotary evaporator.

-

Acidify the extract to pH 1 with HCl.

-

Transfer to a separatory funnel and partition with ethyl acetate (3 x 50 mL).[8]

-

-

Cleanup and Concentration:

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the extract to a small volume and dissolve in 2 mL of methanol.

-

2. HPLC-DAD Instrumental Conditions

-

HPLC System: Standard HPLC system with a Diode Array Detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol and acidified water (e.g., with phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 230 nm and 280 nm.[8]

Visualizations

Caption: Workflow for 2,4-D analysis in water samples.

Caption: Workflow for 2,4-D analysis in soil/sediment.

References

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. bioone.org [bioone.org]

- 3. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Development and validation of an analytical method for determination of endocrine disruptor, 2,4-D, in paddy field water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajol.info [ajol.info]

- 9. deswater.com [deswater.com]

- 10. epa.gov [epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. chem.ubbcluj.ro [chem.ubbcluj.ro]

Application Note: High-Throughput Analysis of 2,4-D Choline Salt Residues in Crops using LC-MS/MS

Abstract

This application note details a robust and sensitive method for the determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) residues in various crop matrices resulting from the use of 2,4-D choline salt formulations. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which incorporates an alkaline hydrolysis step to convert the this compound and other conjugated forms of 2,4-D into its detectable acidic form.[1][2] Subsequent analysis is performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) in negative ion mode, providing high selectivity and sensitivity for accurate quantification.[1] This method is suitable for high-throughput screening of 2,4-D residues in crops such as soybean, corn, and tomatoes, ensuring compliance with regulatory limits.

Introduction

2,4-D is a widely used herbicide for the control of broadleaf weeds in various agricultural settings. The choline salt formulation of 2,4-D offers reduced volatility compared to other forms. To ensure food safety and adhere to regulatory standards, a reliable and efficient analytical method for monitoring 2,4-D residues in crops is essential. This protocol provides a detailed procedure for the extraction, cleanup, and quantification of 2,4-D in crop samples using LC-MS/MS. The initial alkaline hydrolysis is a critical step to ensure that all forms of 2,4-D, including the choline salt, are converted to the parent acid for accurate measurement.[1][2]

Experimental Protocol

Sample Preparation and Homogenization

-

Collect representative samples of the crop to be analyzed.

-

Chop or dice the sample into smaller pieces.

-

Homogenize the sample using a high-speed blender or grinder to achieve a uniform consistency. For samples with low moisture content, it may be necessary to add a small amount of purified water to facilitate homogenization.[3]

-

Store the homogenized sample in a freezer at or below -20°C until extraction.

Extraction and Hydrolysis

This procedure is a modification of the QuEChERS method to include an alkaline hydrolysis step.[1]

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of purified water.

-

Add 300 µL of 5 N sodium hydroxide solution to the tube.

-

Cap the tube and shake vigorously for 30 minutes using a mechanical shaker. This step facilitates the hydrolysis of this compound and other esters to the 2,4-D acid form.[1]

-

Add 300 µL of 5 N sulfuric acid to neutralize the sample, followed by the addition of 10 mL of acetonitrile.

-

Shake for an additional 2 minutes.

-

Add a salt mixture of 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.[1]

-

Immediately cap and shake vigorously for 2 minutes.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes. This will result in the separation of the acetonitrile layer containing the analyte from the aqueous and solid matrix components.[1]

Sample Cleanup (Dilution and Filtration)

-

Take a 250 µL aliquot of the upper acetonitrile layer.

-

Transfer it to a vial containing 250 µL of purified water.

-

Vortex the mixture briefly.

-

Filter the diluted extract through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis